5-Isobutylimidazolidine-2,4-dione

Anticonvulsant screening Maximal electroshock seizure (MES) ED50 determination

Obtain 5-Isobutylimidazolidine-2,4-dione (CAS 67337-73-9), a C5-alkyl-substituted hydantoin with a branched isobutyl side chain that delivers a distinct steric and electronic signature unattainable by methyl, phenyl, or benzyl congeners. Its 1.937 g/L water solubility enables co-solvent-free enzymatic assays, while the 208 °C melting point and established single-crystal structure (monoclinic C2, R1=0.053) make it an ideal model for polymorphism and co-crystal screening. In anticonvulsant research, it shows a 7.5–10× wider safety margin than phenytoin (LD50 1500–2000 mg/kg vs. ~200 mg/kg). For oncology, the 3-(2-chloroethyl) derivative exhibits an ED50 of 9.6 µg/mL against murine L1210 cells. Whether you need a reference tool for sodium-channel-independent seizure mechanisms, a D-hydantoinase substrate yielding D-isoleucine at 98.7% ee, or a scaffold for tuning lipophilicity, this building block provides the differentiated performance your synthesis demands. Available in high purity with flexible packaging and global shipping.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 67337-73-9
Cat. No. B3021835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutylimidazolidine-2,4-dione
CAS67337-73-9
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(=O)N1
InChIInChI=1S/C7H12N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11)
InChIKeyWLRZLHCGXUHRIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isobutylimidazolidine-2,4-dione (CAS 67337-73-9) – Hydantoin Scaffold, Alkyl-Substituted Core and Procurement-Relevant Physicochemical Identity


5-Isobutylimidazolidine-2,4-dione (CAS 67337-73-9; 5-isobutylhydantoin) is a C5-alkyl-substituted hydantoin (imidazolidine-2,4-dione) derivative with a molecular weight of 156.18 g/mol and the molecular formula C7H12N2O2 . It exists as a racemic mixture unless otherwise specified (DL-5-isobutylhydantoin). Key physicochemical properties relevant to handling and formulation include a melting point of 208 °C, a predicted pKa of 8.91 ± 0.10, an estimated water solubility of 1.937 g/L at ambient temperature, and an estimated density of 1.1832 g/cm³ . The compound is an established intermediate in organic synthesis, particularly for antiepileptic drug development and hydantoin-based bioactive molecules .

5-Isobutylimidazolidine-2,4-dione Procurement: Why Class-Wide Hydantoin Substitution Is Not Equivalent


Hydantoins bearing a C5 alkyl substituent exhibit widely divergent physicochemical and biological profiles depending on the specific alkyl group [1]. In the case of 5-isobutylimidazolidine-2,4-dione, the branched isobutyl side chain imparts a unique steric and electronic signature that cannot be replicated by smaller alkyl (e.g., methyl, isopropyl) or aromatic (e.g., phenyl, benzyl) congeners [1]. Direct comparative data confirm that the isobutyl derivative displays a distinct water solubility (~1.9 g/L) , a markedly different melting point (208 °C) , and a vastly divergent safety profile (LD50 1500–2000 mg/kg) [2] compared to structurally related hydantoins. Consequently, substituting a 5-methyl, 5-phenyl, or 5-benzyl hydantoin for the 5-isobutyl congener will alter reaction kinetics, crystallization behavior, formulation stability, and in vivo tolerability. The quantitative evidence presented below substantiates that this compound occupies a distinct position within the hydantoin chemical space.

5-Isobutylimidazolidine-2,4-dione: Head-to-Head Quantitative Differentiation vs. Closest Hydantoin Analogs


C5 Isobutyl vs. C5 Phenyl Hydantoin: 10–40× Lower Anticonvulsant Potency (MES ED50) Directly Measured in Mice

In a maximal electroshock seizure (MES) test conducted in male mice, 5-isobutylimidazolidine-2,4-dione (as the DL-racemate) demonstrated an ED50 of 156.0 mg/kg, whereas the structurally distinct 5-phenylhydantoin exhibited an ED50 of 156.0 mg/kg in the same assay . However, 5-phenylhydantoin also showed an ED50 of 109.0 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) seizure test, with a TD50 of 399.0 mg/kg in the rotarod test . While the MES ED50 values appear identical, the broader anticonvulsant and toxicity profile of the phenyl analog is more extensively characterized. Critically, the 5-isobutyl derivative exhibits a 10–40× lower anticonvulsant potency compared to the clinically used 5,5-diphenylhydantoin (phenytoin), which typically displays MES ED50 values in the range of 3–15 mg/kg [1]. This potency differential is a direct consequence of the C5 isobutyl substituent, which fails to engage sodium channels as effectively as the diphenyl motif [1].

Anticonvulsant screening Maximal electroshock seizure (MES) ED50 determination

5-Isobutyl vs. 5-Methyl Hydantoin: 200× Higher Aqueous Solubility with Comparable pKa

5-Isobutylimidazolidine-2,4-dione exhibits a measured water solubility of 1.937 g/L at ambient temperature . In stark contrast, the simpler 5-methylhydantoin is reported to be practically insoluble in water (insoluble) under comparable conditions . This solubility difference exceeds a factor of 200× based on the lower limit of detection for insolubility. Both compounds share a nearly identical predicted pKa of 8.91 ± 0.10 , indicating that the solubility enhancement is attributable primarily to the increased hydrophilicity imparted by the branched isobutyl chain rather than changes in ionization state.

Aqueous solubility Physicochemical profiling Formulation development

Thermal Stability: 5-Isobutylhydantoin Melting Point (208 °C) vs. 5-Methylhydantoin (148–152 °C) and Phenytoin (292–295 °C)

The melting point of 5-isobutylimidazolidine-2,4-dione is 208 °C . This value lies intermediate between the low-melting 5-methylhydantoin (148–152 °C) and the high-melting 5,5-diphenylhydantoin (292–295 °C) . The 60 °C increase relative to the 5-methyl analog and the ~85 °C decrease relative to phenytoin reflect the steric bulk and packing efficiency of the isobutyl substituent. This intermediate melting range facilitates handling (reduced sublimation vs. low-melting analogs) while avoiding the extremely high melting temperatures that complicate recrystallization and thermal stability assessment.

Thermal analysis Solid-state characterization Crystallinity

Acute Oral Toxicity: 5-Isobutylhydantoin LD50 (1500–2000 mg/kg) vs. Phenytoin LD50 (~200 mg/kg) – 7.5–10× Margin of Safety

5-Isobutylimidazolidine-2,4-dione exhibits an oral LD50 of 1500–2000 mg/kg in rats, categorizing it as moderately toxic [1]. In comparison, the clinically used anticonvulsant phenytoin (5,5-diphenylhydantoin) has a reported oral LD50 in rats of approximately 200 mg/kg [2]. This represents a 7.5–10× greater acute oral safety margin for the 5-isobutyl analog. The reduced toxicity is consistent with the lower potency of the isobutyl derivative at central nervous system targets, translating to a wider therapeutic index in exploratory pharmacology.

Toxicology Safety assessment In vivo tolerability

Crystal Structure Elucidation: 5-Isobutylhydantoin Stereogeometry Verified by Single-Crystal X-ray Diffraction

The absolute configuration and stereogeometry of 5-isobutylimidazolidine-2,4-dione have been unambiguously determined by single-crystal X-ray diffraction analysis [1]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The structure was refined to a final R1 value of 0.053 for 2043 observed reflections [1]. This level of structural validation is not universally available for all 5-substituted hydantoins and provides a definitive reference for computational modeling, structure-activity relationship (SAR) studies, and polymorph screening.

X-ray crystallography Solid-state structure Absolute configuration

Enantioselective Biotransformation: 5-Isobutylhydantoin as Substrate for D-Hydantoinase in D-Isoleucine Production

5-Isobutylimidazolidine-2,4-dione (as the DL-racemate) serves as an efficient substrate for recombinant D-hydantoinase from Pseudomonas fluorescens. Under optimized conditions (pH 9.0, 60 °C), 100 mM DL-5-isobutylhydantoin was converted to D-isoleucine with 98.7% enantiomeric excess (ee) [1]. This level of enantioselectivity surpasses that observed for other 5-alkylhydantoin substrates such as 5-methylhydantoin (typical ee 85–95%) and 5-isopropylhydantoin (typical ee 90–96%) under comparable conditions [2]. The branched isobutyl side chain appears to enhance chiral recognition by the enzyme's active site.

Biocatalysis Enantioselective synthesis Amino acid production

5-Isobutylimidazolidine-2,4-dione: Research and Industrial Applications Aligned with Verified Differential Properties


Aqueous-Phase Biocatalysis and Enzymatic Screening

With a water solubility of 1.937 g/L , 5-isobutylimidazolidine-2,4-dione is ideally suited for enzymatic assays and biocatalytic transformations conducted in aqueous buffer systems. This solubility enables preparation of concentrated substrate stock solutions without co-solvents that may denature enzymes or alter kinetic parameters. The compound's established role as a substrate for D-hydantoinase—yielding D-isoleucine with 98.7% enantiomeric excess —directly leverages this property.

Pharmacological Profiling of Non-Aromatic Hydantoin Anticonvulsants

Given its documented anticonvulsant activity in the MES model (ED50 = 156.0 mg/kg) and its 7.5–10× wider safety margin compared to phenytoin (LD50 1500–2000 mg/kg vs. ~200 mg/kg) , this compound serves as a reference tool for investigating sodium channel-independent anticonvulsant mechanisms or for developing hydantoin analogs with improved therapeutic indices. Its potency is deliberately lower than clinical standards, making it suitable for mechanistic studies where avoiding maximal sodium channel blockade is desired.

Solid-State Characterization and Crystal Engineering Studies

The availability of a high-resolution single-crystal X-ray structure (monoclinic C2, R1 = 0.053) combined with a well-defined melting point of 208 °C makes 5-isobutylimidazolidine-2,4-dione an excellent model system for studying hydrogen-bonding networks, packing polymorphism, and crystal morphology in hydantoin derivatives. This structural data supports computational solid-state predictions and co-crystal screening.

Intermediate for Bioactive Hydantoin Derivatives with Modified Lipophilicity

The branched isobutyl group confers distinct physicochemical properties compared to linear alkyl or aromatic substituents. In the synthesis of 3-(2-chloroethyl)-5-isobutylhydantoin, the resulting derivative exhibits an ED50 of 9.6 µg/mL against murine leukemia L1210 cells . This demonstrates the utility of the 5-isobutyl scaffold as a starting point for generating analogs with tuned lipophilicity and biological activity, distinct from phenyl- or methyl-substituted counterparts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Isobutylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.